N'-[1-(3-bromo-1,2-oxazol-5-yl)ethyl]-N-phenylpropane-1,3-diamine
Description
N’-[1-(3-bromo-1,2-oxazol-5-yl)ethyl]-N-phenylpropane-1,3-diamine is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromo-substituted oxazole ring, an ethyl group, and a phenylpropane-1,3-diamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N'-[1-(3-bromo-1,2-oxazol-5-yl)ethyl]-N-phenylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O/c1-11(13-10-14(15)18-19-13)16-8-5-9-17-12-6-3-2-4-7-12/h2-4,6-7,10-11,16-17H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYAYIDPCDPOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)Br)NCCCNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3-bromo-1,2-oxazol-5-yl)ethyl]-N-phenylpropane-1,3-diamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The oxazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Alkylation: The bromo-substituted oxazole is alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with phenylpropane-1,3-diamine: The final step involves coupling the alkylated oxazole with phenylpropane-1,3-diamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of N’-[1-(3-bromo-1,2-oxazol-5-yl)ethyl]-N-phenylpropane-1,3-diamine may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3-bromo-1,2-oxazol-5-yl)ethyl]-N-phenylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group on the oxazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromo group.
Scientific Research Applications
N’-[1-(3-bromo-1,2-oxazol-5-yl)ethyl]-N-phenylpropane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(3-bromo-1,2-oxazol-5-yl)ethyl]-N-phenylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The bromo-substituted oxazole ring and the phenylpropane-1,3-diamine moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(3-chloro-1,2-oxazol-5-yl)ethyl]-N-phenylpropane-1,3-diamine
- N’-[1-(3-fluoro-1,2-oxazol-5-yl)ethyl]-N-phenylpropane-1,3-diamine
- N’-[1-(3-iodo-1,2-oxazol-5-yl)ethyl]-N-phenylpropane-1,3-diamine
Uniqueness
N’-[1-(3-bromo-1,2-oxazol-5-yl)ethyl]-N-phenylpropane-1,3-diamine is unique due to the presence of the bromo group, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
